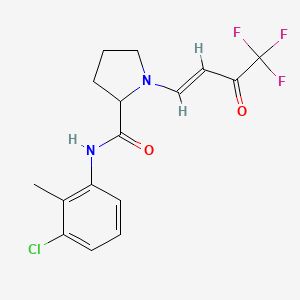

![molecular formula C21H23N3O4S2 B2428044 2-acetamido-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)butanamide CAS No. 1041008-86-9](/img/structure/B2428044.png)

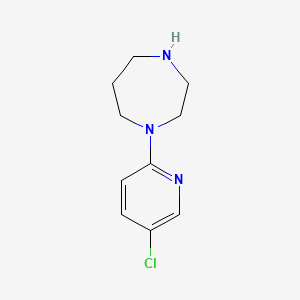

2-acetamido-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This typically involves identifying the compound’s chemical formula, molecular weight, and structural formula. The compound’s IUPAC name can also provide clues about its structure.

Synthesis Analysis

Researchers would look at how the compound can be synthesized from readily available starting materials. This often involves multiple steps, each with its own reagents and reaction conditions.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the compound’s molecular structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can provide information about the compound’s chemical properties and potential uses.Physical And Chemical Properties Analysis

This could involve determining the compound’s melting point, boiling point, solubility, and stability under various conditions.Scientific Research Applications

Synthesis and Anticonvulsant Properties

- Synthesis of Heterocyclic Derivatives : Synthesized derivatives containing a sulfonamide thiazole moiety, including compounds similar to the queried chemical, demonstrated significant anticonvulsant activity. This is particularly notable in compounds like 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide which offered 100% protection against picrotoxin-induced convulsion (Farag et al., 2012).

Antibacterial Applications

- Impurity Identification in Antibacterial Drugs : The process of preparing certain antibacterial compounds, like Sulfamethizole, led to the identification of impurities structurally related to the target chemical. These impurities resulted from reactions involving sulfonyl chloride with sulfamethizole (Talagadadeevi et al., 2012).

Antimicrobial and Antitumor Activity

- Synthesis of Arylidene Compounds : A series of arylidene compounds derived from 2-iminothiazolidine-4-one showed promising antimicrobial activity against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. This includes compounds synthesized from 2-chloro-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide (Azeez & Abdullah, 2019).

- Antitumor Applications : Novel 2-acetamido and 2 or 3-propanamido derivatives of thiazoles demonstrated significant in vitro antitumor activity. This includes compounds with structures similar to the queried chemical, indicating potential application in cancer treatment (El-Messery et al., 2012).

Miscellaneous Applications

- Enzyme Inhibition Studies : Some sulfonamide compounds with structural similarities were investigated for their enzyme inhibitory potential, including inhibition of α-glucosidase and acetylcholinesterase, indicating potential for therapeutic applications (Abbasi et al., 2019).

Safety And Hazards

Researchers would look at the compound’s toxicity, potential for causing an allergic reaction, and environmental impact. This information is crucial for handling and disposing of the compound safely.

Future Directions

Based on all of the above information, researchers would suggest future directions for studying the compound. This could involve further studies to confirm its properties, or potential applications in fields like medicine or materials science.

Please note that these are general steps and the specific methods and techniques used can vary depending on the nature of the compound and the resources available. It’s also important to note that this process often involves a team of researchers and can take a significant amount of time.

properties

IUPAC Name |

2-acetamido-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-methylsulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-13-4-9-17-19(12-13)29-21(24-17)15-5-7-16(8-6-15)23-20(26)18(22-14(2)25)10-11-30(3,27)28/h4-9,12,18H,10-11H2,1-3H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUFVRBMEVZGSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(CCS(=O)(=O)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetamido-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide](/img/structure/B2427964.png)

![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid](/img/structure/B2427965.png)

![4'-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide](/img/structure/B2427969.png)

![N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2427973.png)

![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2427979.png)

![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2427981.png)